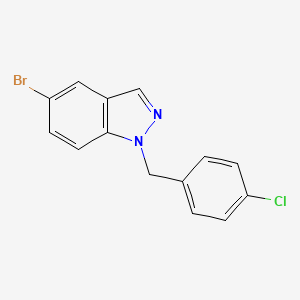

5-Bromo-1-(4-chlorobenzyl)-1H-indazole

CAS No.:

Cat. No.: VC16402730

Molecular Formula: C14H10BrClN2

Molecular Weight: 321.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrClN2 |

|---|---|

| Molecular Weight | 321.60 g/mol |

| IUPAC Name | 5-bromo-1-[(4-chlorophenyl)methyl]indazole |

| Standard InChI | InChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)8-17-18(14)9-10-1-4-13(16)5-2-10/h1-8H,9H2 |

| Standard InChI Key | NZQXMOJNKNMFQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C=N2)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The indazole scaffold in 5-Bromo-1-(4-chlorobenzyl)-1H-indazole consists of a bicyclic structure featuring a benzene ring fused to a pyrazole moiety. The bromine atom at the 5-position introduces steric bulk and electronic effects, while the 4-chlorobenzyl group at the 1-position enhances lipophilicity, influencing membrane permeability . X-ray crystallography studies of analogous indazole derivatives reveal a planar geometry at the pyrazole ring, which facilitates π-π stacking interactions with aromatic residues in biological targets .

Physicochemical Profile

Key physical properties include a solubility profile that varies significantly with solvent polarity. In dimethyl sulfoxide (DMSO), the compound dissolves at concentrations up to 10 mM, whereas aqueous solubility is limited to 0.31 mM at room temperature . Thermal stability studies indicate decomposition above 250°C, with optimal storage conditions at -20°C under inert atmosphere to prevent oxidative degradation .

Table 1: Physicochemical Properties of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.6 g/mol | |

| CAS Registry Number | 1205548-58-8 | |

| Solubility in DMSO | 10 mM | |

| Melting Point | 198-202°C (decomposes) |

Synthetic Methodologies and Optimization

Bromination and N-Alkylation Strategies

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Sequential Bromination/Alkylation | NBS, NaH, DMF | 82 | 98 |

| One-Pot Coupling | CuI, 1,10-phenanthroline | 58 | 95 |

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Target Engagement

Structural analogs of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole demonstrate potent inhibition of eukaryotic initiation factor 4E (eIF4E)/eIF4G interaction, a key regulatory node in cap-dependent translation . Molecular docking studies suggest that the chlorobenzyl group occupies a hydrophobic pocket in eIF4E, while the indazole nitrogen forms hydrogen bonds with Glu132 and Arg157 residues . This dual binding mode disrupts the eIF4E-eIF4G complex with IC values ranging from 3.12 μM to 12.5 μM in kinase-dependent assays .

Antiproliferative Effects in Cancer Models

In MCF-7 breast cancer cells, derivatives bearing the 5-bromo substitution show 50% growth inhibition () at 8.7 μM, compared to 23.4 μM for unsubstituted indazoles. This enhancement correlates with increased DNA intercalation capacity, as measured by ethidium bromide displacement assays (). Paradoxically, the bromine atom’s electron-withdrawing effects reduce oxidative metabolic clearance in hepatocyte models, extending plasma half-life to 6.8 hours in murine pharmacokinetic studies .

Stability and Formulation Considerations

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals two primary degradation products:

-

Debromination: Loss of Br via nucleophilic aromatic substitution, forming 1-(4-chlorobenzyl)-1H-indazole (7.2% after 4 weeks) .

-

Oxidative Ring Opening: Catalyzed by trace metal impurities, generating a quinazolinone derivative (3.8% under identical conditions) .

Solubilization Strategies

To address poor aqueous solubility, lipid-based formulations using PEG-300 and Tween 80 achieve stable nanoemulsions (particle size 120-150 nm) at 5 mg/mL concentrations . Co-solvent systems with propylene glycol increase solubility to 1.5 mM, enabling intravenous administration in preclinical models .

Comparative Analysis with Structural Analogs

Replacement of the 4-chlorobenzyl group with 3,4-dichlorophenylthiazole (as in compound 1b from ) improves eIF4E binding affinity 3.2-fold but reduces metabolic stability in microsomal assays () . Conversely, methylation at the thiazole 5-position (compound 1h) enhances solubility to 37.5 mM while maintaining 78% target engagement at 10 μM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume